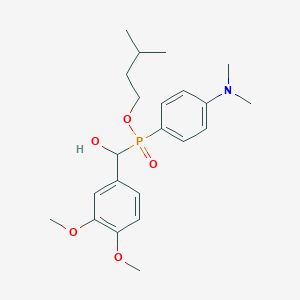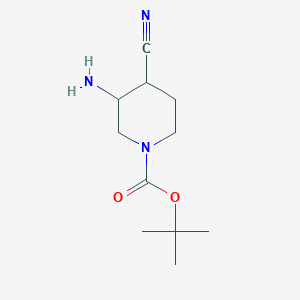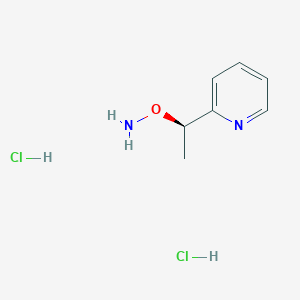
Phosphinate d'isopentyle ((3,4-diméthoxyphényl)(hydroxy)méthyl)(4-(diméthylamino)phényl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organic compound that features a phosphinate group attached to a phenyl ring substituted with dimethoxy and dimethylamino groups
Applications De Recherche Scientifique
Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with isopentyl alcohol in the presence of a catalyst to form the intermediate. This intermediate is then reacted with 4-(dimethylamino)phenylphosphinic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Mécanisme D'action
The mechanism by which Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s phosphinate group can form strong bonds with metal ions, influencing enzymatic activity and signaling pathways. Additionally, the aromatic rings can engage in π-π interactions with other aromatic compounds, affecting molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)phosphinate
- Isopentyl ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate
- Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(phenyl)phosphinate
Uniqueness
Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is unique due to the presence of both dimethoxy and dimethylamino groups on the aromatic rings, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-[[4-(dimethylamino)phenyl]-(3-methylbutoxy)phosphoryl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NO5P/c1-16(2)13-14-28-29(25,19-10-8-18(9-11-19)23(3)4)22(24)17-7-12-20(26-5)21(15-17)27-6/h7-12,15-16,22,24H,13-14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGKKNCEWVHBNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)


![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)

![4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B2393131.png)

![4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2393134.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2393135.png)

